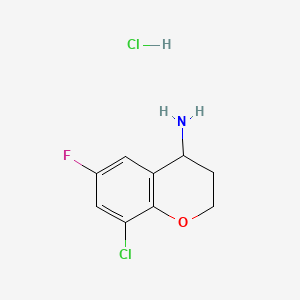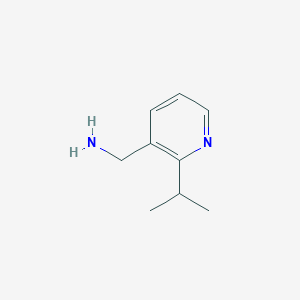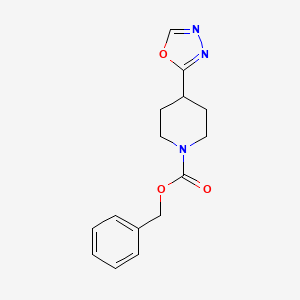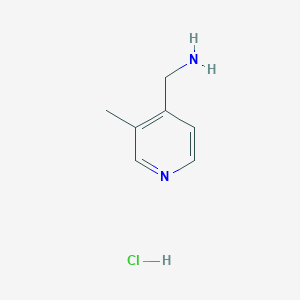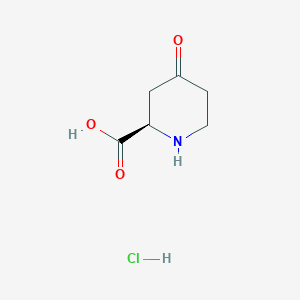
(R)-4-Oxopiperidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Oxopiperidine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring with a carboxylic acid group and a ketone group at specific positions. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Oxopiperidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of Functional Groups: The carboxylic acid and ketone groups are introduced through specific reactions such as oxidation or acylation. For instance, the oxidation of a piperidine derivative can yield the ketone group, while the carboxylic acid group can be introduced through carboxylation reactions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-4-Oxopiperidine-2-carboxylic acid hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound and confirm its structure and purity.
Chemical Reactions Analysis
Types of Reactions
®-4-Oxopiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrochloride group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the hydrochloride group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
®-4-Oxopiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-4-Oxopiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Piperidone: Similar in structure but lacks the carboxylic acid group.
Piperidine-2-carboxylic acid: Similar in structure but lacks the ketone group.
Uniqueness
®-4-Oxopiperidine-2-carboxylic acid hydrochloride is unique due to the presence of both the ketone and carboxylic acid groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, distinguishing it from other piperidine derivatives.
Properties
Molecular Formula |
C6H10ClNO3 |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
(2R)-4-oxopiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h5,7H,1-3H2,(H,9,10);1H/t5-;/m1./s1 |
InChI Key |
OFWXKKQPXHHGRH-NUBCRITNSA-N |
Isomeric SMILES |
C1CN[C@H](CC1=O)C(=O)O.Cl |
Canonical SMILES |
C1CNC(CC1=O)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde](/img/structure/B15330182.png)
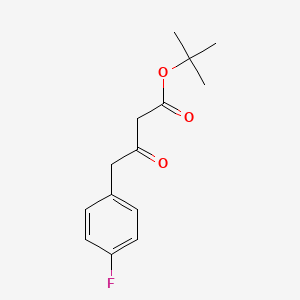
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B15330202.png)
![Benzo[d]thiazol-2-ylmethyl cinnamate](/img/structure/B15330204.png)
![6-Chloro-1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15330212.png)
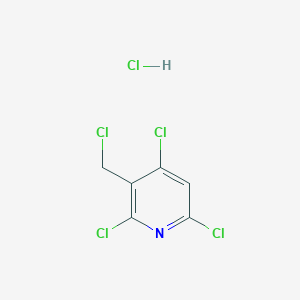
![4,6-Difluoro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15330221.png)

